molecular formula C23H22O B14573172 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene CAS No. 61201-67-0

2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene

Cat. No.: B14573172
CAS No.: 61201-67-0
M. Wt: 314.4 g/mol
InChI Key: DOOSWCDHSIDYSQ-UHFFFAOYSA-N
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Description

2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene: is a complex organic compound that belongs to the class of benzoxanthenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more robust catalysts and solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene
  • 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[c]xanthene
  • 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[d]xanthene

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

61201-67-0

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

2-phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene

InChI

InChI=1S/C23H22O/c1-2-6-16(7-3-1)19-10-11-22-20(13-19)14-21-12-17-8-4-5-9-18(17)15-23(21)24-22/h1-3,6-7,10-12,15,20H,4-5,8-9,13-14H2

InChI Key

DOOSWCDHSIDYSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(CC4CC(=CC=C4O3)C5=CC=CC=C5)C=C2C1

Origin of Product

United States

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